molecular formula C16H13BrN2OS B2847602 N-(4-bromophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide CAS No. 450351-76-5

N-(4-bromophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide

Cat. No.: B2847602
CAS No.: 450351-76-5
M. Wt: 361.26
InChI Key: JVRMMRXXEOGCSQ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is an organic compound that features a bromophenyl group and an indolylsulfanyl group connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide typically involves the reaction of 4-bromoaniline with 1H-indole-3-thiol in the presence of an acylating agent. One common method involves the use of acetic anhydride as the acylating agent under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Phenyl-substituted acetamide.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
  • N-(4-fluorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
  • N-(4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide

Uniqueness

N-(4-bromophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance its interaction with biological targets compared to its chloro, fluoro, or methyl analogs.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c17-11-5-7-12(8-6-11)19-16(20)10-21-15-9-18-14-4-2-1-3-13(14)15/h1-9,18H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRMMRXXEOGCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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